molecular formula C21H22N4O5S B2751667 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903123-06-7

2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

Katalognummer: B2751667
CAS-Nummer: 1903123-06-7
Molekulargewicht: 442.49
InChI-Schlüssel: AQURWBNTLAZQPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. The structure of this molecule, featuring a morpholinosulfonyl group, a pyrrolidine ring, and an isonicotinonitrile moiety, suggests potential as a scaffold for developing pharmacologically active agents. This complex structure is often investigated for its potential to interact with specific enzymes or cellular receptors. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for biological screening. As with all such reagents, thorough investigation into its specific mechanism of action, binding affinity, and selectivity is required to define its exact research value. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c22-14-16-5-7-23-20(13-16)30-18-6-8-24(15-18)21(26)17-1-3-19(4-2-17)31(27,28)25-9-11-29-12-10-25/h1-5,7,13,18H,6,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURWBNTLAZQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile (CAS Number: 1903123-06-7) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.49 g/mol
  • IUPAC Name : 2-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile

The structure features a pyrrolidine ring, which is significant for its biological activity. The presence of the morpholino sulfonyl group enhances its interaction with biological targets.

The compound is believed to exert its effects through several biochemical pathways:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, including receptor tyrosine kinases (RTKs) and insulin-like growth factor receptors (IGF-1R), which play critical roles in cancer cell proliferation and survival .
  • Modulation of Enzyme Activity : The pyrrolidine scaffold contributes to the compound's ability to interact with enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism and apoptosis.
  • Antimicrobial and Anticancer Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties and can inhibit cancer cell growth in vitro and in vivo .

In Vitro Studies

A series of assays have been conducted to evaluate the biological activity of 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile:

Assay Type Cell Line IC50 Value (µM) Notes
Cytotoxicity AssayMIA PaCa-21.3Indicates potent anticancer activity
Cytotoxicity AssayBxPC-33.3Suggests effectiveness against pancreatic cancer cells
Enzyme Inhibition AssayComplex INot specifiedEvaluates impact on mitochondrial function

These results indicate that the compound has promising anticancer properties, particularly against pancreatic cancer cell lines.

Case Studies

  • Study on IGF-1R Inhibition :
    A recent study highlighted the role of morpholino sulfonyl derivatives in inhibiting IGF-1R activity, which is crucial for tumor growth in various cancers. The compound was shown to significantly reduce cell viability in IGF-overexpressing tumor cells, suggesting its potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) Analysis :
    Research focusing on the SAR of similar compounds indicated that modifications to the pyrrolidine ring and sulfonamide group significantly affect potency and selectivity against cancer cell lines. The findings suggest that optimizing these structural elements could enhance the efficacy of 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Feature 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile Compounds 3o/3p/3s/3t
Core structure Pyrrolidine-isonicotinonitrile hybrid Benzimidazole sulfonamides
Sulfonyl group Directly attached to benzoyl moiety Linked via propoxy/dimethylamino substituents
Substituents Morpholinosulfonyl, nitrile Methoxy, dimethylamino, methylpyridyl groups
Heterocyclic rings Pyrrolidine + morpholine + pyridine Benzimidazole + pyridine

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to the dimethylamino-substituted analogs (e.g., 3s/3t), which may exhibit higher lipophilicity .
  • Thermal Stability : Compounds 3o/3p decompose at 98–102°C, while 3s/3t melt at 92–96°C. The target compound’s stability may differ due to the absence of thermally labile benzimidazole rings.

Research Implications and Limitations

  • Strengths: The compound’s hybrid structure merges rigidity (pyrrolidine) and polarity (morpholinosulfonyl), offering a novel scaffold for drug discovery.
  • Limitations : Direct comparisons are hindered by the absence of empirical data (e.g., IC₅₀, solubility) for the target compound. Current insights rely on structural analogies to 3o–3t .

Q & A

Q. What are the optimal synthetic routes for 2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis protocols, such as those involving sulfonylation of benzoyl-pyrrolidine intermediates followed by nucleophilic substitution with isonicotinonitrile derivatives, are commonly employed . To optimize reaction conditions (e.g., temperature, solvent selection), statistical Design of Experiments (DoE) methods can systematically reduce trial-and-error approaches. For instance, fractional factorial designs or response surface methodology (RSM) can identify critical parameters (e.g., solvent polarity, catalyst loading) and their interactions, enabling efficient optimization of yield and selectivity .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : High-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-COSY for stereochemical confirmation) and mass spectrometry (HRMS) are essential for structural validation . Purity assessment requires hyphenated methods like HPLC-UV/ELSD coupled with thermogravimetric analysis (TGA) to detect residual solvents or byproducts. Recrystallization in aprotic solvents (e.g., dimethylformamide) or preparative HPLC can isolate high-purity fractions .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict and refine the synthesis pathways of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states to predict feasible pathways . For example, simulating the sulfonylation step’s activation energy helps identify solvent systems (e.g., pyridine or DMF) that stabilize intermediates. Machine learning algorithms trained on experimental datasets (e.g., reaction yields, solvent dielectric constants) can prioritize reaction conditions for validation, creating a feedback loop between computation and experimentation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes during synthesis?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can improve accuracy by incorporating solvent dynamics . Experimentally, in-situ monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress to identify unaccounted intermediates. Statistical analysis (e.g., principal component analysis) of failed trials can reveal overlooked variables (e.g., trace moisture) that deviate from idealized models .

Q. In reactor design, what parameters are critical for scaling up the synthesis while maintaining yield and purity?

  • Methodological Answer : Key parameters include heat transfer efficiency (to manage exothermic sulfonylation), mixing dynamics (to prevent localized concentration gradients), and residence time distribution (RTD) in continuous-flow systems . Microreactor setups with controlled laminar flow can enhance reproducibility for sensitive steps (e.g., nitro group reduction). Computational fluid dynamics (CFD) simulations optimize reactor geometry and agitation rates to minimize side reactions during scale-up .

Q. How can the compound’s electronic and steric properties be analyzed to predict its reactivity in novel reactions?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites . Steric maps derived from X-ray crystallography or molecular docking simulations quantify spatial hindrance around the morpholinosulfonyl group. Experimental validation via kinetic isotopic effect (KIE) studies or Hammett plots correlates electronic parameters (e.g., σ values) with reaction rates in cross-coupling or cycloaddition reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.